molecular formula C8H5ClN4O4 B14009684 1-(Chloromethyl)-5,6-dinitro-1h-indazole CAS No. 41852-21-5

1-(Chloromethyl)-5,6-dinitro-1h-indazole

Cat. No.: B14009684
CAS No.: 41852-21-5
M. Wt: 256.60 g/mol
InChI Key: AMDUWPBDNNEJSW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5,6-dinitroindazole is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro groups and a chloromethyl group in 1-(chloromethyl)-5,6-dinitroindazole makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-5,6-dinitroindazole typically involves the nitration of indazole followed by chloromethylation. The nitration process introduces nitro groups at the 5 and 6 positions of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of 1-(chloromethyl)-5,6-dinitroindazole may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-5,6-dinitroindazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted indazoles with various functional groups replacing the chlorine atom.

    Reduction: Formation of 1-(aminomethyl)-5,6-dinitroindazole or other reduced derivatives.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

1-(Chloromethyl)-5,6-dinitroindazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5,6-dinitroindazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function and leading to cell death. These interactions make it a compound of interest for studying its potential as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

    1-(Bromomethyl)-5,6-dinitroindazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-4,5-dinitroindazole: Similar structure with nitro groups at different positions.

    5,6-Dinitroindazole: Lacks the chloromethyl group but has similar nitro substitution.

Uniqueness: 1-(Chloromethyl)-5,6-dinitroindazole is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

41852-21-5

Molecular Formula

C8H5ClN4O4

Molecular Weight

256.60 g/mol

IUPAC Name

1-(chloromethyl)-5,6-dinitroindazole

InChI

InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2

InChI Key

AMDUWPBDNNEJSW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl

Origin of Product

United States

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